molecular formula C19H22N4O4 B2806706 Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate CAS No. 2034550-83-7

Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate

Cat. No.: B2806706
CAS No.: 2034550-83-7
M. Wt: 370.409
InChI Key: XPUXFHURHDZMDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further substituted with a dihydropyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Dihydropyrimidinone Moiety: This step involves the condensation of the piperidine derivative with a suitable dihydropyrimidinone precursor under acidic or basic conditions.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of a catalyst such as sulfuric acid or a more environmentally friendly alternative like p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control would be crucial to maintain the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to alcohols.

    Substitution: The aromatic ring in the benzoate ester can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohol derivatives of the dihydropyrimidinone moiety.

    Substitution: Nitro or halogenated derivatives of the benzoate ester.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.

Medicine

In medicinal chemistry, Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The dihydropyrimidinone moiety can mimic natural substrates or inhibitors, thereby modulating the activity of these targets. The piperidine ring provides additional binding interactions, enhancing the compound’s affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)carbamoyl)benzoate: can be compared with other benzoate esters and piperidine derivatives.

    4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl derivatives: These compounds share the dihydropyrimidinone moiety and can exhibit similar biological activities.

    Piperidine-based compounds: These compounds are known for their diverse pharmacological properties and can serve as useful comparisons.

Uniqueness

The uniqueness of this compound lies in its combined structural features, which allow it to interact with multiple biological targets and undergo a variety of chemical reactions. This makes it a versatile compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-12-11-16(24)22-19(20-12)23-9-7-15(8-10-23)21-17(25)13-3-5-14(6-4-13)18(26)27-2/h3-6,11,15H,7-10H2,1-2H3,(H,21,25)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUXFHURHDZMDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.